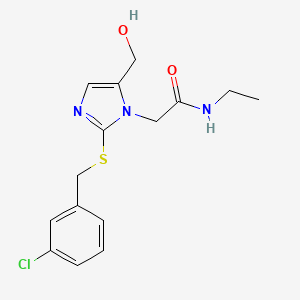![molecular formula C23H23ClN4O3S B2861057 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride CAS No. 1351664-76-0](/img/structure/B2861057.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C23H23ClN4O3S and its molecular weight is 470.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Toxicological Evaluation in Food and Beverage Applications
A toxicological evaluation of structurally related flavors, including compounds similar to the one , indicated their safety for use in food and beverage applications. These compounds exhibited minimal oxidative metabolism and were poorly absorbed and rapidly eliminated in rat pharmacokinetic studies, without inducing genotoxic concerns. The no-observed-adverse-effect-levels (NOAELs) were determined in subchronic oral toxicity studies in rats, highlighting their safety profile (Arthur et al., 2015).
Fungicidal Activity
Studies on compounds with structural similarities, like 3-Piperazine-bis(benzoxaborole), have shown significant inhibitory activity against various filamentous fungi. The presence of heterocyclic systems, such as benzoxaborole, in these compounds is essential for their antifungal action, suggesting the potential fungicidal applications of related compounds (Wieczorek et al., 2014).
Antimicrobial and Antioxidant Activities
Several studies have synthesized and evaluated the antimicrobial activities of compounds structurally similar to the one . These studies include antimicrobial screenings against various bacteria and fungi, with some compounds showing moderate to high antimicrobial activity. Additionally, the antioxidant activities of these compounds have been determined, highlighting their potential as antimicrobial and antioxidant agents (Bektaş et al., 2007).
Anti-Cancer and Anti-Malarial Potential
Compounds with a similar chemical structure have been investigated for their anti-bone cancer activity and molecular docking investigations. These compounds demonstrated significant in vitro anticancer activities against various human bone cancer cell lines, suggesting potential applications in cancer therapy. Furthermore, certain derivatives have shown anti-malarial activity, further expanding the potential therapeutic applications of these compounds (Lv et al., 2019).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]prop-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S.ClH/c28-22(9-7-17-6-8-20-21(14-17)30-16-29-20)26-10-12-27(13-11-26)23-25-24-19(15-31-23)18-4-2-1-3-5-18;/h1-9,14H,10-13,15-16H2;1H/b9-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVJYJTVULEWBX-BXTVWIJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)C=CC4=CC5=C(C=C4)OCO5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CC=C3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

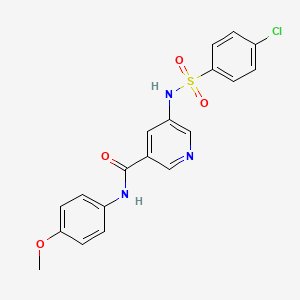
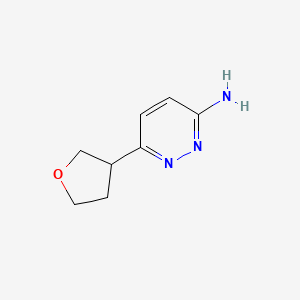
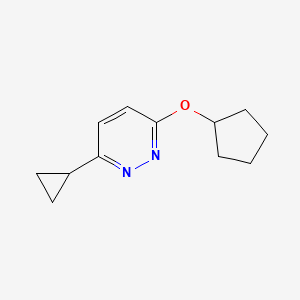
![N'-[1-(phenylsulfonyl)-4-piperidinylidene]-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2860978.png)
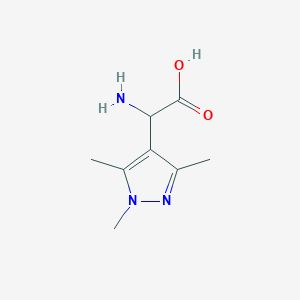
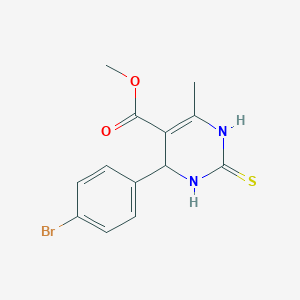

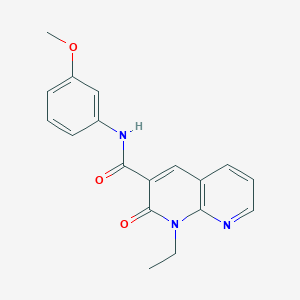
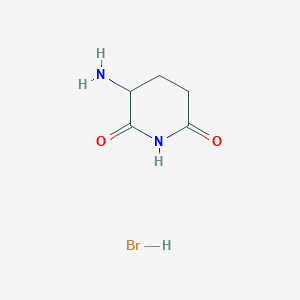
![N-(1-{4-methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethyl)prop-2-enamide](/img/structure/B2860992.png)
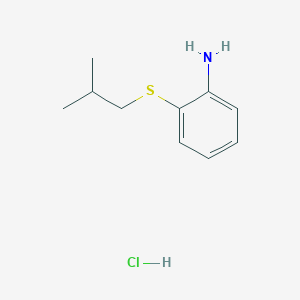
![2-chloro-N-[3-cyano-1-(4-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2860994.png)

